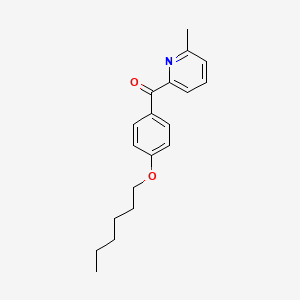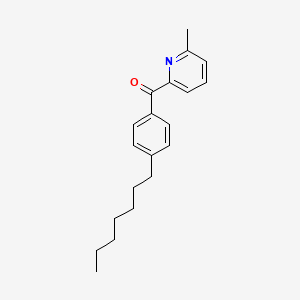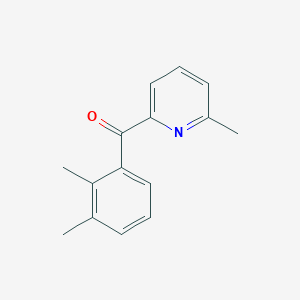
2-(2,6-Dimethylbenzoyl)-5-methylpyridine
Übersicht
Beschreibung
“2-(2,6-Dimethylbenzoyl)-5-methylpyridine” is a chemical compound that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a benzoyl group (a benzene ring attached to a carbonyl group). The “2,6-dimethylbenzoyl” part suggests that there are two methyl groups attached to the benzene ring in the 2 and 6 positions .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to have a benzoyl group attached to the 2-position of a pyridine ring, with methyl groups at the 2 and 6 positions of the benzene ring, and another methyl group at the 5 position of the pyridine ring .Chemical Reactions Analysis
The reactivity of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to be similar to other pyridine and benzoyl derivatives. Pyridines are generally basic and can undergo electrophilic substitution reactions. The benzoyl group can undergo various reactions such as reduction, hydrolysis, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would depend on its exact structure. Based on its structure, we can infer that it is likely to be a solid at room temperature, and it would be expected to have typical organic compound properties such as being less dense than water, and being soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Photochemical Dimerization
2-Aminopyridines and 2-pyridones, related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, undergo photochemical dimerization. Ultraviolet irradiation in hydrochloric acid solution results in the formation of 1,4-dimers, exhibiting unusual chemical and physical properties (Taylor & Kan, 1963).
Catalytic Applications in Organometallic Chemistry
New phosphinopyridine ligands, which include structures similar to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, have been synthesized. These ligands, when formed into nickel complexes, show significant activity in the catalytic oligomerization of ethylene, demonstrating varied catalytic behaviors depending on their stereoelectronic properties (Speiser, Braunstein & Saussine, 2004).
Electrical Conductivity Studies
Experiments involving the condensation of dimethylpyridines, closely related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, have been conducted. These studies involve the synthesis of stilbazoles and their use in forming polymers with notable electrical conductivity, particularly in their TCNQ complexes (Bruce & Herson, 1969).
Synthesis of Imidazopyridines
The synthesis of imidazopyridines, related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, employs various chemical strategies. This synthesis is significant due to the wide range of applications in medicinal chemistry and material science (Bagdi, Santra, Monir & Hajra, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-8-13(16-9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORIQBOYUGKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylbenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















